2,5-Dihydrothiophene-3-carboxylic acid
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Overview
Description
2,5-Dihydrothiophene-3-carboxylic acid is a cyclic, unsaturated sulfone containing a carboxylic acid functional group. It is a valuable precursor in organic synthesis, primarily due to its role as a stable precursor to 1,3-butadiene-2-carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydrothiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of multicomponent reactions, such as the Ugi-3CR reaction, which involves the reaction of homocysteine, isonitrile, and ketone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound’s stability and role as a precursor in organic synthesis suggest that scalable synthetic routes, such as those involving multicomponent reactions, could be adapted for industrial production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydrothiophene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2,5-Dihydrothiophene-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various thiophene derivatives, which are important in the development of organic semiconductors and other electronic materials.
Biology: Thiophene derivatives have shown potential as biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound’s derivatives are used in the development of pharmaceuticals, such as nonsteroidal anti-inflammatory drugs and dental anesthetics.
Industry: Thiophene-based compounds are utilized in the production of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 2,5-Dihydrothiophene-3-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which are essential in the development of anesthetics . The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrothiophene: Another dihydrothiophene derivative with similar properties and applications.
Thiophene: A parent compound of dihydrothiophene derivatives, widely used in organic synthesis and materials science.
Uniqueness
2,5-Dihydrothiophene-3-carboxylic acid is unique due to its stability and versatility as a precursor in organic synthesis. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2,5-dihydrothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2S/c6-5(7)4-1-2-8-3-4/h1H,2-3H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPFMZCGPRVIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98508-62-4 |
Source
|
Record name | 2,5-dihydrothiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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